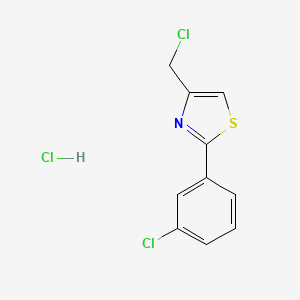

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NS.ClH/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7;/h1-4,6H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXLYGPSLQHDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383308 | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-83-8 | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis and characterization of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a privileged structure found in numerous FDA-approved drugs, and its derivatives are widely explored for a range of pharmacological activities.[1][2][3] This document outlines a robust and reproducible synthetic methodology based on the Hantzsch thiazole synthesis, followed by a detailed multi-technique approach for structural elucidation and purity confirmation. The causality behind experimental choices is explained, and best practices are highlighted to ensure the integrity and validity of the results. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel small molecules.

Introduction and Significance

Thiazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2] The specific substitution pattern on the thiazole ring is critical in modulating the compound's pharmacological profile.[4] The title compound, this compound (CAS No. 690632-83-8)[5], is a valuable synthetic intermediate. Its structure features three key components:

-

A 2-arylthiazole core : The 3-chlorophenyl group at the 2-position provides a scaffold for potential interactions with biological targets.

-

A reactive chloromethyl group : The C4-chloromethyl substituent is a versatile handle for further chemical modifications via nucleophilic substitution, allowing for the generation of diverse compound libraries.[6]

-

A hydrochloride salt : This form often enhances the compound's solubility and stability, which is advantageous for handling and subsequent reactions.

The strategic combination of these features makes this molecule a valuable building block for the synthesis of more complex and potentially bioactive compounds.

Synthesis via Hantzsch Thiazole Condensation

The most direct and widely employed method for constructing the 2-aryl-4-(chloromethyl)thiazole scaffold is the Hantzsch thiazole synthesis.[1][7][8][9] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.

Principle and Rationale

The synthesis of this compound is achieved by the reaction of 3-chlorothiobenzamide and 1,3-dichloroacetone .

-

3-Chlorothiobenzamide : This reagent provides the C2-aryl substituent and the nitrogen and sulfur atoms required for the thiazole ring. The 3-chloro substitution on the phenyl ring is a common feature in many bioactive molecules.

-

1,3-Dichloroacetone : This α-haloketone serves as the three-carbon backbone of the thiazole ring and directly installs the reactive chloromethyl group at the 4-position.[1][6]

The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][8] The final product is isolated as the hydrochloride salt.

Experimental Protocol

Materials and Reagents:

-

3-Chlorothiobenzamide

-

1,3-Dichloroacetone

-

Absolute Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chlorothiobenzamide (e.g., 10 mmol) in absolute ethanol (e.g., 50 mL).

-

To this solution, add 1,3-dichloroacetone (e.g., 10 mmol, 1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly add concentrated hydrochloric acid (e.g., 1.0 mL) to the cooled solution to facilitate the precipitation of the hydrochloride salt.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting solid under vacuum to obtain this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of the target compound.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

The following data represents expected values for this compound. Actual experimental values may vary slightly.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~4.9 ppm (s, 2H, -CH₂Cl)δ ~7.5-8.0 ppm (m, 5H, Ar-H and thiazole-H) | The singlet around 4.9 ppm is characteristic of the chloromethyl protons. The multiplet in the aromatic region corresponds to the protons on the 3-chlorophenyl ring and the C5-proton of the thiazole ring. |

| ¹³C NMR | δ ~45 ppm (-CH₂Cl)δ ~115-150 ppm (Aromatic and Thiazole carbons)δ ~168 ppm (Thiazole C2) | Confirms the carbon framework. The downfield signal around 168 ppm is typical for the C2 carbon of the thiazole ring, which is bonded to both sulfur and nitrogen. |

| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch)~1600 cm⁻¹ (C=N stretch)~1475 cm⁻¹ (C=C stretch)~700-800 cm⁻¹ (C-Cl stretch) | Identifies key functional groups. The C=N and C=C stretching frequencies confirm the presence of the thiazole ring, while the C-Cl stretch supports the presence of the chloro substituents. |

| Mass Spec. (ESI+) | m/z [M+H]⁺ corresponding to the free base (C₁₀H₇Cl₂NS). Calculated ~244.97. | Determines the molecular weight of the free base of the compound, confirming its elemental composition. |

Purity Assessment

-

Melting Point: A sharp melting point range indicates high purity of the crystalline solid.

-

Thin Layer Chromatography (TLC): A single spot on a TLC plate using an appropriate solvent system (e.g., ethyl acetate/hexane) suggests the absence of major impurities.

-

Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C₁₀H₈Cl₃NS.

Characterization Workflow Diagram

Caption: A logical flow for the structural and purity validation of the synthesized compound.

Safety, Handling, and Storage

-

Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 1,3-Dichloroacetone is a lachrymator and should be handled with care.

-

Handling: The hydrochloride salt may be corrosive and hygroscopic. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound using the Hantzsch thiazole synthesis. The provided protocol, coupled with the comprehensive characterization workflow, offers a self-validating system for producing and confirming this valuable chemical intermediate. The insights into the rationale behind the procedural steps are intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel thiazole derivatives for applications in drug discovery and materials science.

References

- 1. 4-(Chloromethyl)-2-(4-ethylphenyl)thiazole | 900641-46-5 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.690632-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 6. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a thiazole ring substituted with a reactive chloromethyl group and a 3-chlorophenyl moiety, makes it a potentially valuable intermediate for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical properties of this compound is crucial for its effective handling, characterization, and application in research and development. This guide provides a consolidated overview of the available data on its properties, outlines experimental methodologies for its characterization, and discusses its potential applications and handling considerations.

I. Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to ascertain its molecular identity and structure.

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of a central thiazole ring, which is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This ring is substituted at the 2-position with a 3-chlorophenyl group and at the 4-position with a chloromethyl group. The hydrochloride salt form indicates that the thiazole nitrogen is protonated.

Caption: Molecular Structure of this compound.

Chemical Identification

| Identifier | Value |

| CAS Number | 690632-83-8[1] |

| Molecular Formula | C₁₀H₈Cl₃NS[1] |

| Molecular Weight | 280.60 g/mol [1] |

| Exact Mass | 278.9440 g/mol [1] |

II. Physicochemical Characteristics

The physicochemical properties of a compound dictate its behavior in various environments and are fundamental to its application in drug development.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that much of this information is sourced from chemical suppliers and may not be derived from peer-reviewed experimental studies.

| Property | Value | Source |

| Appearance | Solid (form not specified) | [1] |

| Melting Point | 126 °C | [1] |

| Solubility | Soluble in water | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.004 | [1] |

| Polar Surface Area (PSA) | 41.13 Ų | [1] |

Note: A comprehensive experimental determination of solubility in a range of pharmaceutically relevant solvents (e.g., ethanol, DMSO, acetone) is highly recommended for formulation development.

III. Experimental Protocols for Characterization

To ensure the identity, purity, and stability of this compound, a series of analytical techniques should be employed. The following are suggested experimental protocols.

Workflow for Physicochemical Characterization

Caption: Proposed workflow for the synthesis and physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals would include aromatic protons from the 3-chlorophenyl ring, a singlet for the thiazole proton, and a singlet for the chloromethyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR Analysis: Acquire the carbon NMR spectrum. The spectrum should show distinct signals for each carbon atom in the molecule, including those in the thiazole and phenyl rings, and the chloromethyl group.

Note: As of the date of this guide, publicly available experimental NMR data for this specific compound is not available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to confirm the molecular formula.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Analysis: Acquire the mass spectrum. The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺ of the free base. The isotopic pattern, particularly due to the presence of chlorine atoms, should be carefully analyzed to confirm the elemental composition.

Note: No publicly available experimental mass spectrometry data for this compound has been identified.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: Acquire the IR spectrum. Key characteristic absorption bands to look for would include C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the thiazole and phenyl rings, and C-Cl stretching.

Note: No publicly available experimental IR spectra for this compound have been found.

IV. Stability and Storage

Proper storage and handling are essential to maintain the integrity of the compound.

-

Storage Conditions: Based on supplier recommendations for similar compounds, it is advisable to store this compound in a cool, dry place, under an inert atmosphere to prevent degradation.

-

Stability: The chloromethyl group is a reactive functional group susceptible to nucleophilic substitution. Therefore, the compound may be sensitive to moisture and nucleophilic solvents. Long-term stability studies are recommended to establish appropriate storage conditions and shelf-life.

V. Safety and Handling

Given the presence of a reactive chloromethyl group and the general nature of chlorinated organic compounds, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

VI. Conclusion and Future Directions

This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While basic identifying information is available from commercial sources, there is a notable absence of comprehensive, publicly accessible experimental data on its physicochemical properties. For researchers and drug development professionals, it is imperative to perform thorough in-house characterization to establish a complete and reliable profile of this compound. Future work should focus on the experimental determination and publication of its spectral data (NMR, MS, IR), solubility in various solvents, pKa, and stability profile to facilitate its broader use in the scientific community.

VII. References

-

Henan Coreychem Co., Ltd. (n.d.). This compound CAS NO. 690632-83-8. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, reactivity, and its significant role as a versatile intermediate in the creation of complex bioactive molecules.

Core Compound Identification and Properties

This compound is a substituted thiazole derivative that has garnered interest in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous FDA-approved drugs. Its utility stems from the presence of a reactive chloromethyl group, making it a valuable synthon for further molecular elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 690632-83-8 | [1][2] |

| Molecular Formula | C₁₀H₈Cl₃NS | [2] |

| Molecular Weight | 280.61 g/mol | [2] |

| Appearance | White to light yellow or light brown crystalline solid/powder | [3] |

| Solubility | Soluble in water, low solubility in organic solvents | [3] |

The molecular structure of this compound combines the stable aromatic thiazole ring with a reactive chloromethyl group at the 4-position and a 3-chlorophenyl substituent at the 2-position. This specific arrangement of functional groups dictates its chemical behavior and applications.

Caption: Molecular structure of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole.

Synthesis and Mechanism

The construction of the 2-aryl-4-(chloromethyl)thiazole scaffold is most effectively achieved through the Hantzsch thiazole synthesis. This classic and robust method involves the condensation of a thioamide with an α-haloketone. For the synthesis of the title compound, 3-chlorothiobenzamide and 1,3-dichloroacetone are the key starting materials.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally related compounds.

Step 1: Synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)thiazole

-

In a round-bottom flask, dissolve 3-chlorothiobenzamide (1 equivalent) and 1,3-dichloroacetone (1 equivalent) in acetone.

-

Stir the mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the acetone under reduced pressure.

-

Dissolve the resulting residue in methanol and reflux for 1.5 to 2 hours.

-

After cooling, remove the methanol under reduced pressure. The residue is the crude 4-(chloromethyl)-2-(3-chlorophenyl)thiazole.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude product from Step 1 in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Chemical Reactivity and Synthetic Utility

The primary driver of this compound's synthetic utility is the reactive chloromethyl group at the 4-position of the thiazole ring. The electron-withdrawing nature of the thiazole nucleus enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functional groups, making it a versatile building block in the synthesis of more complex molecules, including those with potential therapeutic applications.[3]

The 2-(3-chlorophenyl) moiety also offers a site for further functionalization through aromatic substitution reactions, although these are generally less facile than the substitution at the chloromethyl group.

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5] Consequently, this compound serves as a valuable starting material for the synthesis of novel therapeutic candidates.

While specific, high-profile drugs directly synthesized from this particular intermediate are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, derivatives of 2-arylthiazoles have been explored as inhibitors of tubulin polymerization, a mechanism central to the action of several successful anticancer drugs. Furthermore, the 2-aminothiazole scaffold, which can be accessed from related intermediates, is a cornerstone of many kinase inhibitors.

The general strategy in drug discovery involves using the reactive chloromethyl group to introduce various side chains that can interact with specific biological targets. For example, reaction with amines can lead to the formation of aminomethylthiazole derivatives, while reaction with thiols can yield thioethers.[3] These modifications can be tailored to optimize the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via the Hantzsch reaction and the high reactivity of its chloromethyl group make it an attractive building block for the creation of diverse molecular libraries. The inherent biological relevance of the 2-arylthiazole scaffold further underscores its importance for researchers aiming to develop novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge for the synthesis, understanding, and application of this versatile compound in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]

- 3. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigator's Guide to the Mechanism of Action of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride: A Framework for Discovery

Preamble: Charting Unexplored Territory

In the landscape of medicinal chemistry, the thiazole scaffold is a recurring motif in a multitude of pharmacologically active agents.[1] The subject of this technical guide, 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, is a compound of significant interest due to its reactive potential, yet its specific mechanism of action remains to be fully elucidated.[2][3] This document serves not as a definitive repository of established knowledge, but as a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and unveil the biological intricacies of this molecule. As a Senior Application Scientist, the following guide is structured to mirror the logical progression of a scientific investigation, from foundational chemical principles to targeted biological assays, empowering researchers to forge a path toward mechanistic understanding.

Part 1: Molecular Architecture and Predicted Reactivity

The structure of this compound reveals key features that likely govern its biological activity. The molecule is comprised of a central thiazole ring, a reactive chloromethyl group at the 4-position, and a 3-chlorophenyl substituent at the 2-position.[2]

The primary driver of its anticipated mechanism of action is the high reactivity of the chloromethyl group.[4][5] This group is an excellent electrophile, making the carbon atom susceptible to nucleophilic attack.[4] This inherent reactivity suggests that the compound's primary mode of interaction with biological systems is likely through the formation of covalent bonds with nucleophilic residues in biomolecules such as proteins and nucleic acids.

Key Structural Features and Their Implications:

| Feature | Chemical Property | Predicted Biological Implication |

| Thiazole Ring | Aromatic, heterocyclic scaffold | Common in bioactive compounds, may contribute to non-covalent interactions with biological targets.[1] |

| 4-Chloromethyl Group | Highly reactive electrophile | Prone to nucleophilic substitution, suggesting covalent modification of biological targets.[4][5] |

| 2-(3-chlorophenyl) Group | Lipophilic substituent | May influence cell permeability, target specificity, and pharmacokinetic properties. |

| Hydrochloride Salt | Increases aqueous solubility | Facilitates handling and formulation for in vitro and in vivo studies.[4] |

Part 2: Postulated Mechanisms of Action and Experimental Validation

Given the electrophilic nature of the chloromethyl group, we can hypothesize several potential mechanisms of action. This section outlines these hypotheses and provides detailed experimental protocols for their validation.

Hypothesis 1: Covalent Inhibition of Enzymes

The most probable mechanism of action is the covalent modification and subsequent inhibition of enzymes. Many enzymes possess nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in their active sites that could be targeted by the electrophilic chloromethyl group.

Caption: Workflow for investigating covalent enzyme inhibition.

-

Enzyme and Substrate Preparation: Reconstitute the purified target enzyme and its corresponding substrate in an appropriate assay buffer.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

Assay Reaction: In a microplate, combine the enzyme, the test compound at various concentrations, and allow to pre-incubate for a defined period.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Measure the reaction progress over time using a plate reader (e.g., fluorescence, absorbance, or luminescence).

-

Data Analysis: Calculate the rate of reaction for each compound concentration and plot against the log of the compound concentration to determine the IC50 value.

Hypothesis 2: Disruption of Protein-Protein Interactions

Covalent modification of amino acid residues at the interface of a protein-protein interaction (PPI) can disrupt the formation of essential protein complexes.

Caption: Workflow for investigating the disruption of protein-protein interactions.

-

Cell Culture and Treatment: Culture cells expressing the target proteins and treat with varying concentrations of this compound.

-

Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the interacting proteins, coupled to agarose or magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both interacting proteins to assess their co-precipitation.

Hypothesis 3: Alkylation of DNA

The electrophilic nature of the compound could also lead to the alkylation of nucleophilic sites on DNA bases, potentially leading to DNA damage and cell cycle arrest or apoptosis.

Caption: Workflow for investigating DNA alkylation and damage.

-

Cell Treatment: Treat cultured cells with the test compound for a specified duration.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and soluble proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Part 3: Concluding Remarks and Future Directions

The elucidation of the mechanism of action for this compound is a multifaceted endeavor that requires a systematic and hypothesis-driven approach. The experimental frameworks provided in this guide offer a robust starting point for researchers. It is imperative to remain cognizant of the possibility of off-target effects and to employ a combination of in vitro and cell-based assays to build a comprehensive understanding of the compound's biological activity. The insights gained from these studies will be invaluable for the future development and therapeutic application of this and related thiazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. henankerui.lookchem.com [henankerui.lookchem.com]

- 3. 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride | 1533868-34-6 | ILC86834 [biosynth.com]

- 4. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 5. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, a compound of interest for pharmaceutical research and development. Understanding these fundamental physicochemical properties is paramount for predicting a molecule's behavior in biological systems and for developing robust, safe, and effective drug formulations. This document outlines the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies essential for a thorough characterization. It is intended for researchers, chemists, and formulation scientists engaged in the drug development process.

Introduction

This compound is a heterocyclic compound featuring a thiazole core. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active agents and their versatile pharmacological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The subject molecule's structure, which includes a reactive chloromethyl group and a substituted phenyl ring, suggests its potential as a key intermediate in the synthesis of more complex pharmaceutical entities.

The successful progression of any new chemical entity from discovery to a viable drug product is critically dependent on its physicochemical characteristics. Among the most crucial are solubility and stability.

-

Aqueous solubility directly influences a drug's absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic effect.

-

Stability dictates a drug's shelf-life, storage conditions, and potential for degradation into inactive or potentially toxic byproducts.

This guide presents a systematic approach to determining these properties for this compound, adhering to principles outlined by international regulatory bodies such as the International Council for Harmonisation (ICH).[5][6][7]

Physicochemical Properties Overview

A foundational understanding of the molecule's intrinsic properties is necessary before designing experimental studies.

-

Chemical Structure: C₁₀H₈Cl₃NS

-

Molecular Weight: 280.60 g/mol [8]

-

Appearance: Typically a white to off-white crystalline powder.[9]

-

pKa: The thiazole ring is weakly basic, with a conjugate acid pKa around 2.5.[10] The presence of a hydrochloride salt indicates the compound will be ionized at neutral and acidic pH.

-

logP: The calculated LogP is approximately 5.0, suggesting high lipophilicity.[8] However, as a hydrochloride salt, its apparent partition coefficient will be highly pH-dependent.

The molecule's structure as a hydrochloride salt implies that its aqueous solubility will be significantly influenced by pH. As the pH increases towards and above the pKa of the thiazole nitrogen, the compound will convert to its less soluble free base form.[11][12][13] Conversely, at low pH, the common ion effect from chloride in the medium could potentially suppress solubility.[11][14]

Aqueous Solubility Determination

The definitive method for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[15][16][17] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug, providing a true measure of the compound's solubility under specific conditions.

Experimental Protocol: Shake-Flask Solubility

This protocol describes the steps to measure the solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selection of solvents:

-

Purified Water (e.g., Milli-Q)

-

Phosphate Buffered Saline (PBS) at pH 5.0, 6.8, and 7.4

-

0.1 M Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Dimethyl Sulfoxide (DMSO)

-

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled chamber (25°C)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Validated High-Performance Liquid Chromatography (HPLC) system (details in Section 5)

Procedure:

-

Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment.[15]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a chamber set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Dilute the clear filtrate with the mobile phase used for HPLC analysis to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5) to determine the concentration of the dissolved compound.

-

pH Measurement: For buffered solutions, measure the final pH of the suspension at the end of the experiment to confirm it has not shifted significantly.[12][15]

Data Presentation

The results should be compiled into a clear, comparative table.

| Solvent System | Final pH (if applicable) | Solubility (mg/mL) | Solubility (µg/mL) |

| 0.1 M HCl | ~1.0 | > 10.0 | > 10,000 |

| PBS pH 5.0 | 5.1 | 1.5 | 1,500 |

| PBS pH 6.8 | 6.8 | 0.08 | 80 |

| PBS pH 7.4 | 7.4 | < 0.01 | < 10 |

| Purified Water | ~3.5 | 2.5 | 2,500 |

| Ethanol | N/A | > 20.0 | > 20,000 |

| DMSO | N/A | > 50.0 | > 50,000 |

| Note: Data presented are hypothetical and for illustrative purposes only. |

Solubility Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Stability Assessment: Forced Degradation

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[18][19] These studies expose the compound to conditions more severe than those used for accelerated stability testing and are crucial for developing stability-indicating analytical methods.[18][19][20] The ICH Q1A(R2) guideline provides the regulatory framework for these studies.[5][21]

Theoretical Degradation Pathways

Based on the structure of this compound, two primary degradation pathways are anticipated:

-

Hydrolysis of the Chloromethyl Group: The C-Cl bond in the chloromethyl group is susceptible to nucleophilic attack by water, particularly at neutral or basic pH, leading to the formation of the corresponding hydroxymethyl derivative.[22]

-

Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized, potentially leading to a sulfoxide or sulfone.[10][23] The entire ring system may also be susceptible to oxidative cleavage under harsh conditions.[24][25]

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for stressing the compound to induce degradation. A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being obscured by secondary degradation.[26]

Materials:

-

This compound

-

Solutions for stress conditions:

-

Acid Hydrolysis: 0.1 M HCl

-

Base Hydrolysis: 0.1 M NaOH

-

Oxidative: 3% Hydrogen Peroxide (H₂O₂)

-

-

Purified Water (for control and thermal studies)

-

Temperature-controlled ovens/baths

-

Photostability chamber (ICH Q1B compliant)

-

Validated HPLC system (see Section 5)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Condition Application:

-

Acid/Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl and 0.2 M NaOH, respectively (to yield a final acid/base concentration of 0.1 M). Store at 60°C.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature.

-

Thermal: Dilute the stock solution with water. Store at 60°C.

-

Control: Dilute the stock solution with water. Store at 5°C, protected from light.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation or damage to the HPLC column.

-

Photostability: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A dark control should be run in parallel.

-

Analysis: Analyze all samples (including time-zero and control) by a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the relative percentage of any degradation products formed.

Data Presentation

Summarize the forced degradation results in a table.

| Stress Condition | Duration (hrs) | Parent Compound Remaining (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |

| 0.1 M HCl, 60°C | 24 | 98.5 | Not Detected (ND) | ND |

| 0.1 M NaOH, 60°C | 8 | 85.2 | 12.1 (Hydrolysis Product) | ND |

| 3% H₂O₂, RT | 24 | 91.7 | ND | 6.8 (Oxidation Product) |

| Water, 60°C | 48 | 99.1 | ND | ND |

| Photolytic (Solid) | ICH Q1B | 99.5 | ND | ND |

| Note: Data presented are hypothetical and for illustrative purposes only. |

Degradation Pathway Diagrams

The following diagrams illustrate the proposed degradation mechanisms and the workflow for the study.

Validated Stability-Indicating Analytical Method

A robust, validated analytical method is the cornerstone of accurate solubility and stability testing. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the preferred technique for this type of small molecule.[27][28]

Recommended HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the lipophilic molecule.[29][30] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic thiazole. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 30% B to 90% B over 20 minutes | A gradient elution is necessary to separate the parent compound from potential degradants with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |

| Detection | UV at 254 nm | A common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of the compound. |

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove specificity, ensuring that all degradation products are resolved from the parent peak and from each other.

Conclusion and Field-Proven Insights

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound.

Key Insights:

-

Solubility: As a hydrochloride salt of a weak base, the compound's aqueous solubility is expected to be highly pH-dependent, decreasing significantly as the pH approaches and exceeds neutrality. This is a critical consideration for oral formulation development, as solubility will vary throughout the gastrointestinal tract. The high solubility in organic solvents like Ethanol and DMSO offers flexibility for preparing stock solutions for in vitro screening and for non-aqueous formulation approaches.[31][32][33][34]

-

Stability: The primary points of instability are the chloromethyl group (susceptible to hydrolysis) and the thiazole ring (susceptible to oxidation). The forced degradation study indicates that the compound is most vulnerable under basic conditions, likely due to enhanced hydrolysis of the chloromethyl moiety. Its relative stability to acid, heat, and light suggests that with appropriate pH control and protection from strong oxidizing agents, a stable formulation can be developed.

By rigorously applying the protocols detailed herein, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions, optimize formulation strategies, and ensure the development of a safe, effective, and stable final product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Potential of Thiazole Derivatives of Synthetic Origin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. youtube.com [youtube.com]

- 8. This compound, CasNo.690632-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 9. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 10. Thiazole - Wikipedia [en.wikipedia.org]

- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. researchgate.net [researchgate.net]

- 14. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Solubility Measurements | USP-NF [uspnf.com]

- 17. uspnf.com [uspnf.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijisrt.com [ijisrt.com]

- 21. ikev.org [ikev.org]

- 22. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pharmtech.com [pharmtech.com]

- 27. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. hovione.com [hovione.com]

- 29. ijarsct.co.in [ijarsct.co.in]

- 30. m.youtube.com [m.youtube.com]

- 31. globalpharmatek.com [globalpharmatek.com]

- 32. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 33. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]

- 34. scribd.com [scribd.com]

A Technical Guide to 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride: A Scaffold of Pharmaceutical Promise

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, chemical behavior, and potential therapeutic applications of 4-(chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride. As a member of the esteemed thiazole family of heterocyclic compounds, this molecule holds significant promise in the landscape of modern drug discovery. Thiazole and its derivatives are integral components in a variety of FDA-approved drugs, showcasing a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] This guide will delve into the scientific underpinnings of this specific chloro-substituted arylthiazole, providing a comprehensive literature review and projecting its potential within medicinal chemistry.

The Thiazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[1][3] Its planar structure and capacity for π-electron delocalization contribute to its metabolic stability and ability to interact with biological targets.[1] The versatility of the thiazole ring allows for substitution at the C2, C4, and C5 positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives.[1] This adaptability has led to the development of numerous successful drugs, including the antiretroviral agent Ritonavir and the anti-inflammatory drug Meloxicam.[2][5][6]

Synthesis and Chemical Reactivity: Building the Core Structure

The synthesis of 2-arylthiazole derivatives, such as the parent structure of the topic compound, is well-established in organic chemistry. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides.

General Synthetic Pathway for 2-Aryl-4-(chloromethyl)thiazoles

A plausible synthetic route to this compound is outlined below. This pathway is based on established methodologies for the synthesis of similar thiazole derivatives.[7][8][9]

Step 1: Synthesis of 3-chlorothiobenzamide The synthesis begins with the corresponding benzaldehyde, in this case, 3-chlorobenzaldehyde. This is typically converted to the thioamide through various methods, such as reaction with Lawesson's reagent or via the corresponding nitrile.

Step 2: Hantzsch Thiazole Synthesis The synthesized 3-chlorothiobenzamide is then reacted with a suitable three-carbon building block containing a chloromethyl group, such as 1,3-dichloroacetone. This cyclocondensation reaction forms the thiazole ring.

Step 3: Hydrochloride Salt Formation The final step involves the treatment of the free base with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.

Caption: General synthetic pathway for this compound.

The reactivity of this compound is largely dictated by the chloromethyl group at the C4 position and the electronic nature of the 2-(3-chlorophenyl) substituent. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, such as amines, thiols, and alcohols, providing a powerful tool for generating a library of derivatives for structure-activity relationship (SAR) studies.[10]

Physicochemical Properties

While specific experimental data for this compound is limited, its general properties can be inferred from related compounds.

| Property | Predicted Value/Characteristic | Source |

| Molecular Formula | C10H8Cl3NS | [11] |

| Molecular Weight | 280.61 g/mol | [11] |

| Appearance | Likely a white to off-white or light brown solid/powder | [10][12][13] |

| Solubility | Expected to be soluble in polar organic solvents and have some water solubility as the hydrochloride salt | [10] |

| Storage | Store in a cool, dry, and well-ventilated area, likely under an inert atmosphere | [11][13] |

Potential Biological Activities and Therapeutic Applications

The biological profile of this compound can be predicted by considering the contributions of its constituent moieties: the 2-arylthiazole core and the chloro substitutions.

Anticancer Potential

Thiazole derivatives are well-documented for their anticancer activities.[3][4][14][15] The thiazole ring can act as a pharmacophore, interacting with various biological targets involved in cancer progression. The presence of a 2-aryl group is a common feature in many anticancer thiazoles. Furthermore, the incorporation of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability and interaction with hydrophobic pockets of target proteins. Some studies have shown that chloro-substituted phenyl rings on a thiazole scaffold can contribute to potent anticancer activity.[16]

Antimicrobial and Antifungal Activity

The thiazole scaffold is a key component in many antimicrobial and antifungal agents.[1][5][6] The sulfur and nitrogen atoms of the thiazole ring can coordinate with metal ions in enzymes that are essential for microbial survival. The 3-chlorophenyl group may also contribute to the antimicrobial profile. For instance, 2-amino-4-(4-chlorophenyl)thiazole has been investigated for its antimicrobial properties.[17][18]

Anti-inflammatory Effects

Several thiazole derivatives, such as Meloxicam, are potent anti-inflammatory agents.[5] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX). The structural features of this compound suggest that it could be a candidate for investigation as a novel anti-inflammatory agent.

Experimental Protocols for Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the anticancer potential of the compound.

-

Cell Culture : Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates and incubate for 24 hours.[14]

-

Compound Treatment : Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[14]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

-

Preparation of Inoculum : Prepare a standardized suspension of the test microorganism.

-

Serial Dilution : Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing growth medium.

-

Inoculation : Inoculate each well with the microbial suspension.

-

Incubation : Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Caption: A proposed workflow for the biological evaluation of this compound.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, molecule in the vast field of medicinal chemistry. Its structural features, combining the privileged thiazole scaffold with a reactive chloromethyl handle and a lipophilic chlorophenyl group, suggest a high potential for diverse biological activities. The synthetic accessibility and the potential for straightforward derivatization make it an attractive starting point for the development of new therapeutic agents.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation against a panel of cancer cell lines, pathogenic microbes, and inflammatory markers. Mechanistic studies to identify its molecular targets will be crucial for rational drug design and optimization. The insights gained from such investigations will undoubtedly contribute to the broader understanding of thiazole-based pharmacophores and could pave the way for the discovery of novel and effective drugs.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. nbinno.com [nbinno.com]

- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 11. henankerui.lookchem.com [henankerui.lookchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. echemi.com [echemi.com]

- 14. mdpi.com [mdpi.com]

- 15. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. CAS 2103-99-3: 2-amino-4-(4-chlorophenyl)thiazole [cymitquimica.com]

- 18. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

Navigating the Labyrinth: A Technical Guide to the Safe Handling and Disposal of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Commitment to Safety and Scientific Integrity

In the fast-paced world of drug discovery and development, novel chemical entities are the lifeblood of innovation. Among these, 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride (CAS No. 690632-83-8) presents as a promising intermediate. However, its handling, storage, and disposal demand a meticulous and informed approach to ensure the safety of laboratory personnel and the protection of our environment. This guide, compiled with the diligence of a Senior Application Scientist, aims to provide a comprehensive framework for the safe utilization of this compound. It is structured not as a rigid protocol, but as a dynamic resource to inform best practices, grounded in the principles of scientific integrity and proactive risk mitigation.

Section 1: Understanding the Compound - A Physicochemical and Hazard Profile

This compound is a heterocyclic compound with the molecular formula C10H8Cl3NS.[1] While detailed experimental data is limited, its structure suggests it is a solid at room temperature.[2] Analogous compounds, such as 4-(chloromethyl)thiazole hydrochloride, present as a white to light yellow crystalline powder.[3]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-(Chloromethyl)thiazole hydrochloride |

| CAS Number | 690632-83-8[1] | 7709-58-2[4] |

| Molecular Formula | C10H8Cl3NS[1] | C4H5Cl2NS[4] |

| Molecular Weight | 280.60 g/mol [1] | 170.06 g/mol [4] |

| Appearance | Solid (presumed)[2] | White to light yellow crystalline powder[3] |

| Melting Point | 41.13 °C[1] | 186-192 °C (decomposes)[] |

| Solubility | Soluble in water (presumed) | Soluble in water[3] |

Based on the Globally Harmonized System (GHS) classifications of similar chloromethyl thiazole compounds, this compound should be treated as a hazardous substance with the following potential classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]

Section 2: The Cornerstone of Safety - Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in handling this compound is to minimize exposure. This is best achieved through a multi-layered approach that prioritizes engineering controls, supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood to control the inhalation of any dust or vapors.[7] The fume hood should have a continuous and verifiable airflow.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is critical and should be based on a thorough risk assessment. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[7]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation before each use and to practice proper glove removal techniques to avoid skin contamination.

-

Body Protection: A lab coat or chemical-resistant apron should be worn over personal clothing. In situations with a higher risk of splashing, a full-body chemical-resistant suit may be necessary.[7]

-

Respiratory Protection: For procedures that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: A logical workflow for the safe handling of this compound.

Section 3: In Case of Emergency - First Aid and Spill Response Protocols

Preparedness is paramount. All personnel handling this compound must be familiar with emergency procedures and the location of safety equipment.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.

-

Neutralize (if applicable and safe): For acidic or basic spills, neutralization may be necessary. However, this should only be performed by trained personnel.

-

Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate safety personnel.

Section 4: Responsible Stewardship - Storage and Disposal

Proper storage and disposal are not just matters of regulatory compliance but are fundamental to a culture of safety and environmental responsibility.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.

Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Disposal Protocol:

-

Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.

-

Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup.

Conclusion: A Continuous Commitment

The safe handling and disposal of this compound are achievable through a combination of knowledge, preparation, and adherence to established safety protocols. This guide provides a foundational framework for its responsible use. However, it is the duty of every researcher, scientist, and drug development professional to remain vigilant, to continually seek out new information, and to foster a laboratory environment where safety is the highest priority.

References

- 1. This compound, CasNo.690632-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. 4-Chloromethyl-2-(3-chloro-phenyl)-thiazole | CymitQuimica [cymitquimica.com]

- 3. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 4. echemi.com [echemi.com]

- 6. 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole hydrochloride | C12H13Cl2NO2S | CID 16196882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aaronchem.com [aaronchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. aksci.com [aksci.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride in Modern Organic Synthesis

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, the thiazole nucleus is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds.[1] 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride emerges as a highly valuable and reactive intermediate for the synthesis of complex molecular architectures. Its structure combines three key features: a stable 2-arylthiazole core, a reactive chloromethyl group at the C4 position, and its formulation as a hydrochloride salt for enhanced stability and handling.

The primary utility of this reagent stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile for nucleophilic substitution reactions.[2] This allows for the facile introduction of the 2-(3-chlorophenyl)thiazol-4-ylmethyl moiety into a wide array of molecules, serving as a critical linchpin in multi-step synthetic campaigns. This document provides an in-depth guide to its reactivity, applications, and detailed protocols for its use, aimed at researchers, chemists, and professionals in drug development.

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound is centered on the electrophilicity of the benzylic-like carbon in the chloromethyl group. The chlorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent thiazole ring.

Mechanism: Nucleophilic Substitution

The predominant reaction pathway is a nucleophilic substitution (S_N) reaction. A nucleophile (Nu:⁻) attacks the electrophilic methylene carbon (-CH₂-), displacing the chloride ion to form a new carbon-nucleophile bond.

Due to its formulation as a hydrochloride salt, the thiazole nitrogen is protonated. For most applications, in-situ neutralization with a suitable base is the first operational step. This deprotonation is crucial to prevent potential side reactions and to ensure that the nucleophile is in its most reactive, unprotonated state.

Caption: General workflow for nucleophilic substitution.

Key Synthetic Applications

The versatility of this building block makes it relevant in several key areas of synthetic chemistry.

Construction of Pharmaceutical Intermediates

The thiazole moiety is a cornerstone in drug design. Analogues of this reagent, such as 4-(chloromethyl)-2-isopropylthiazole hydrochloride, are documented as crucial intermediates in the synthesis of HIV protease inhibitors like Ritonavir.[3][4] In these syntheses, the chloromethyl "handle" is used to couple the thiazole unit to a larger, complex backbone, often through alkylation of an amine or other nucleophilic group. The 2-(3-chlorophenyl) group of the title compound offers a specific substitution pattern for exploring structure-activity relationships (SAR) in drug discovery programs.

Synthesis of Novel Biologically Active Agents

Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[5] By reacting this compound with a diverse library of nucleophiles (amines, anilines, thiols, phenols), researchers can rapidly generate novel compound collections for high-throughput screening and lead optimization.

Advanced Alkylating Agent in Organic Synthesis

This reagent can be viewed as a specialized "thiazolylmethylating" agent. Unlike simpler alkyl halides, it introduces a bulky, heteroaromatic group that can significantly alter the steric and electronic properties of a target molecule. While direct Friedel-Crafts alkylation of arenes is possible, the more common and controlled application involves the S_N displacement with softer nucleophiles.[6][7]

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for synthesis. Researchers should optimize conditions based on the specific reactivity of their chosen nucleophile.

Protocol 1: General N-Alkylation of an Amine

This protocol describes a general procedure for the reaction with a primary or secondary amine to form the corresponding aminomethylthiazole derivative.

Materials:

-

This compound (1.0 eq)

-

Amine of choice (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃, anhydrous, 2.5 eq) or Triethylamine (Et₃N, 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of thiazole).

-

Add the base (K₂CO₃, 2.5 eq). The use of a solid base like K₂CO₃ is often preferred for easier workup. Stir the suspension for 15 minutes at room temperature.

-

Add the amine (1.1 eq) to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% EtOAc in hexanes). The starting material should be consumed, and a new, typically less polar, spot should appear.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: General S-Alkylation of a Thiol

This protocol outlines the synthesis of a thioether derivative by reacting with a thiol.

Materials:

-

This compound (1.0 eq)

-

Thiol of choice (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous THF (15 mL per mmol of thiol).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

-

In a separate flask, suspend this compound (1.0 eq) and a base (e.g., Et₃N, 1.1 eq) in THF. Stir for 15 minutes.

-

Slowly add the thiazole suspension to the cold thiolate solution via cannula.

-

Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC.

-

Work-up: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Caption: Experimental workflow for a typical substitution reaction.

Summary of Reaction Conditions

The choice of base and solvent is critical for success and depends heavily on the nucleophile's properties.

| Nucleophile Type | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) | Notes |

| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | DMF, Acetonitrile, THF | 25 - 80 | K₂CO₃ is a good choice for simple workup. |

| Aromatic Amine (Aniline) | K₂CO₃, NaH | DMF, DMSO | 60 - 100 | Generally less nucleophilic; may require more forcing conditions. |

| Thiol | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 0 - 50 | Pre-formation of the thiolate with a strong base like NaH is often effective. |

| Alcohol/Phenol | NaH, K-OtBu, Cs₂CO₃ | THF, DMF | 25 - 80 | Requires strong base to form the more nucleophilic alkoxide/phenoxide. |

Safety and Handling

As a reactive alkylating agent, this compound requires careful handling.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Toxicity: Alkylating agents are potentially toxic and lachrymatory. Avoid inhalation of dust and contact with skin and eyes.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis.[8]

References

- 1. bepls.com [bepls.com]

- 2. 4-(Chloromethyl)thiazole Hydrochloride | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 3. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]

- 4. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]

- 5. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

protocol for derivatization with 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride

An In-Depth Guide to Derivatization using 4-(Chloromethyl)-2-(3-chlorophenyl)thiazole Hydrochloride for Chromatographic Analysis